

Validating the Structure of 5-(3-Nitrophenyl)furan-2-carbaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: 5-(3-Nitrophenyl)furan-2-carbaldehyde

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This guide provides a comprehensive comparison of analytical data for the validation of the chemical structure of **5-(3-Nitrophenyl)furan-2-carbaldehyde**. To ensure the identity and purity of this compound, a multi-technique approach is essential.^[1] This document outlines the expected outcomes from key analytical methods and compares them with plausible data for structurally similar alternatives.

Structural Confirmation: A Multi-faceted Approach

The definitive identification of a small molecule like **5-(3-Nitrophenyl)furan-2-carbaldehyde**, with the molecular formula $C_{11}H_7NO_4$ and a molecular weight of 217.18 g/mol, relies on the combined interpretation of data from several spectroscopic and chromatographic techniques.^[2] ^[3] These methods provide complementary information about the molecule's connectivity, functional groups, and overall purity.

Comparative Analytical Data

The following table summarizes the expected analytical data for **5-(3-Nitrophenyl)furan-2-carbaldehyde** and two common structural analogs, 5-(4-Nitrophenyl)furan-2-carbaldehyde and

5-Phenylfuran-2-carbaldehyde. This comparative data is crucial for unambiguous identification and for distinguishing between these closely related compounds.

Analytical Technique	5-(3-Nitrophenyl)furan-2-carbaldehyde	5-(4-Nitrophenyl)furan-2-carbaldehyde	5-Phenylfuran-2-carbaldehyde
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	9.68 (s, 1H, CHO), 8.45 (t, J=2.0 Hz, 1H, Ar-H), 8.20 (dd, J=8.2, 2.0 Hz, 1H, Ar-H), 7.85 (d, J=7.8 Hz, 1H, Ar-H), 7.65 (t, J=8.0 Hz, 1H, Ar-H), 7.40 (d, J=3.8 Hz, 1H, Furan-H), 7.05 (d, J=3.8 Hz, 1H, Furan-H)	9.70 (s, 1H, CHO), 8.30 (d, J=9.0 Hz, 2H, Ar-H), 7.90 (d, J=9.0 Hz, 2H, Ar-H), 7.45 (d, J=3.8 Hz, 1H, Furan-H), 7.10 (d, J=3.8 Hz, 1H, Furan-H)	9.65 (s, 1H, CHO), 7.80 (d, J=7.5 Hz, 2H, Ar-H), 7.50-7.35 (m, 3H, Ar-H), 7.30 (d, J=3.7 Hz, 1H, Furan-H), 6.95 (d, J=3.7 Hz, 1H, Furan-H)
¹³ C NMR (100 MHz, CDCl ₃) δ (ppm)	178.5 (CHO), 158.2, 152.5, 148.8, 132.1, 130.2, 125.5, 124.8, 122.3, 118.9, 112.7	178.3 (CHO), 157.9, 153.1, 148.5, 135.2, 125.1, 124.6, 122.8, 112.9	177.8 (CHO), 159.5, 152.8, 130.1, 129.3 (2C), 128.8, 125.2 (2C), 122.1, 110.5
Mass Spectrometry (ESI+) m/z	218.04 [M+H] ⁺ , 240.02 [M+Na] ⁺	218.04 [M+H] ⁺ , 240.02 [M+Na] ⁺	173.06 [M+H] ⁺ , 195.04 [M+Na] ⁺
**FT-IR (KBr) v (cm ⁻¹)	~3100 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1680 (C=O), ~1530, 1350 (NO ₂), ~1250 (C-O-C)	~3110 (Ar C-H), ~2860, 2760 (Aldehyde C-H), ~1685 (C=O), ~1520, 1340 (NO ₂), ~1255 (C-O-C)	~3080 (Ar C-H), ~2840, 2740 (Aldehyde C-H), ~1670 (C=O), ~1260 (C-O-C)
HPLC Retention Time (min)*	8.5	8.2	9.1

*Hypothetical values under specific chromatographic conditions. Actual retention times will vary depending on the column, mobile phase, and flow rate used.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: 400 MHz NMR Spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl_3).
- Data Acquisition:
 - ^1H NMR: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
 - ^{13}C NMR: Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
- Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.[\[4\]](#)
- Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.[\[5\]](#)[\[6\]](#)
- Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Further dilute to 10 $\mu\text{g}/\text{mL}$ with the mobile phase.
- LC-MS Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).

- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
- Flow Rate: 0.8 mL/min.
- Ionization Mode: Positive ESI.
- Data Analysis: Identify the molecular ion peak ($[M+H]^+$) and any other significant adducts (e.g., $[M+Na]^+$).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: FT-IR spectrometer.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr and pressing it into a thin disk.
- Data Acquisition: Record the spectrum from 4000 to 400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as C=O (aldehyde), NO₂ (nitro group), C-O-C (furan ether), and aromatic C-H bonds.

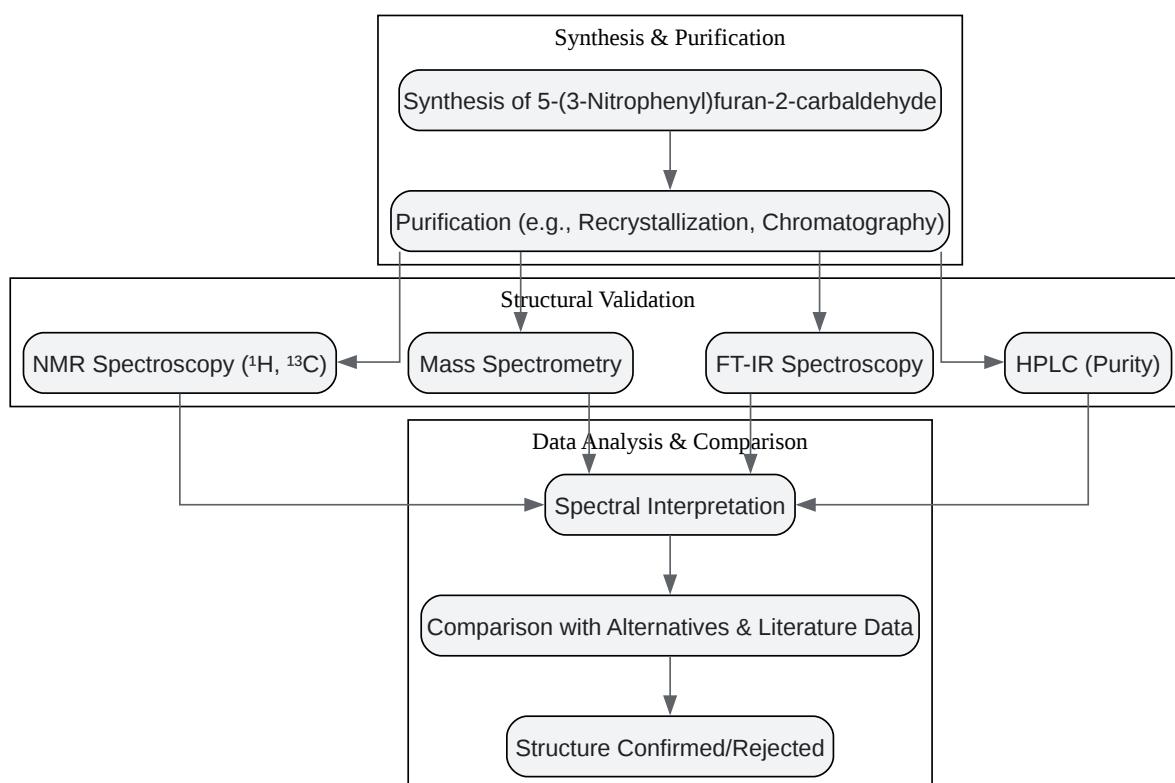
High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the compound.
- Instrumentation: HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
 - Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.

- Data Analysis: Purity is determined by the area percentage of the main peak in the chromatogram.

Visualizing the Validation Workflow and Potential Biological Relevance

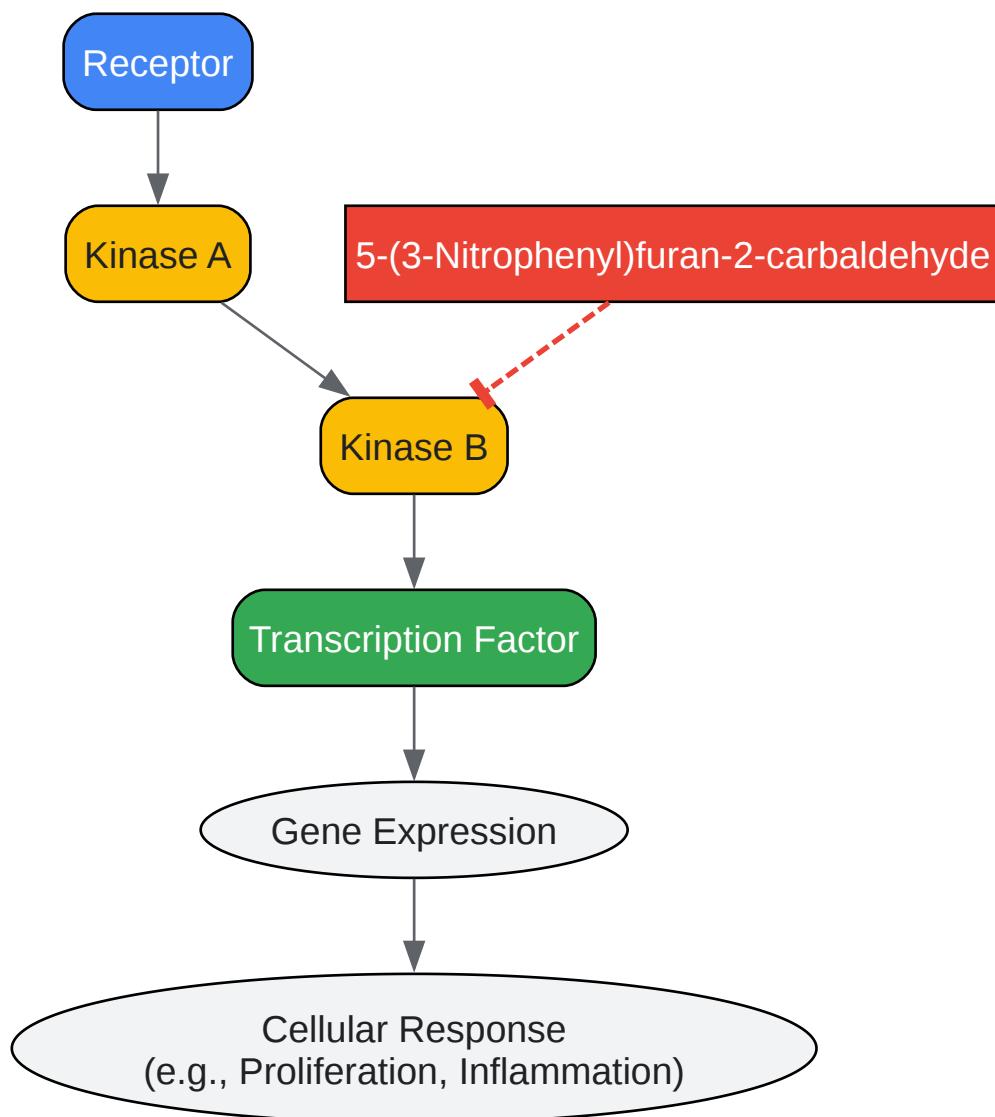
Diagrams can effectively illustrate complex processes and relationships.



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Caption: Workflow for the synthesis and structural validation of **5-(3-Nitrophenyl)furan-2-carbaldehyde**.

Many furan-containing compounds exhibit biological activity. The following diagram illustrates a hypothetical signaling pathway where a molecule like **5-(3-Nitrophenyl)furan-2-carbaldehyde** could act as an inhibitor.



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Caption: Hypothetical inhibition of a kinase signaling pathway.

By following these protocols and comparing the acquired data with the reference values provided, researchers can confidently validate the structure of **5-(3-Nitrophenyl)furan-2-**

carbaldehyde.

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